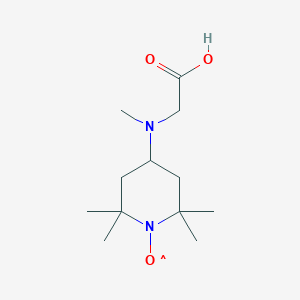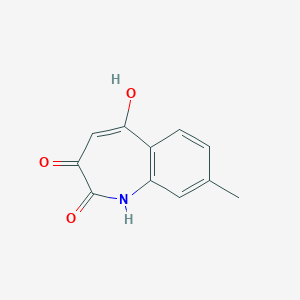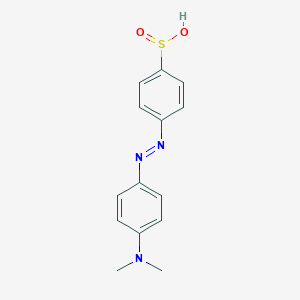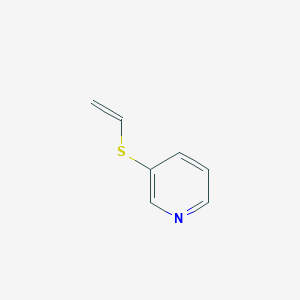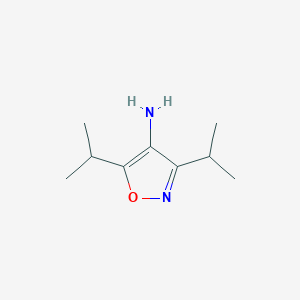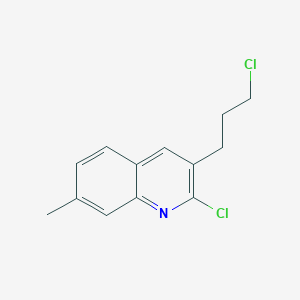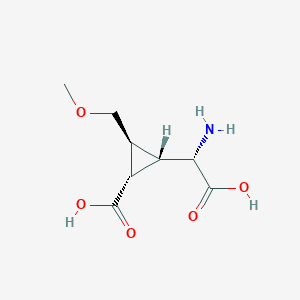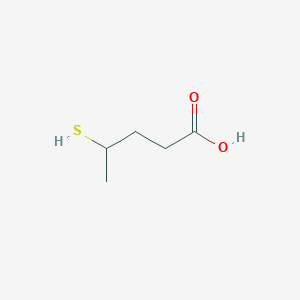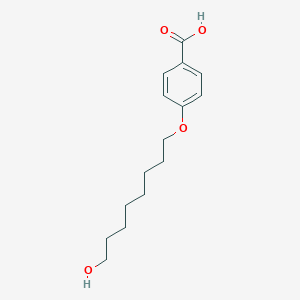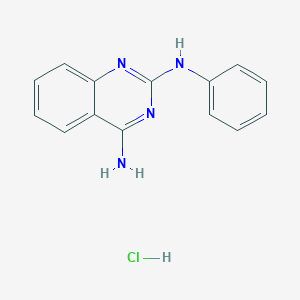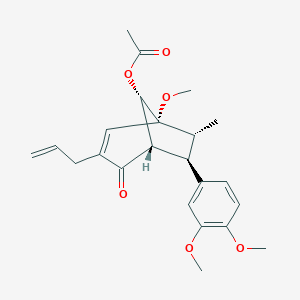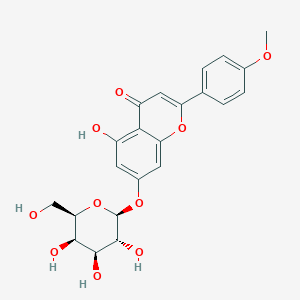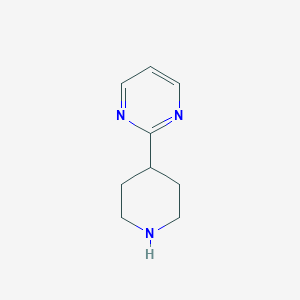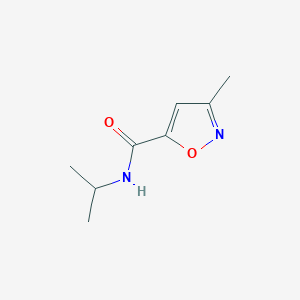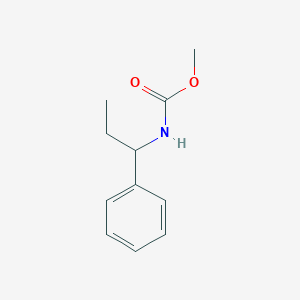
Methyl (1-phenylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1-phenylpropyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first synthesized in 1957 and has been used for over 50 years due to its effectiveness and low toxicity to humans and animals.
作用机制
Methyl (1-phenylpropyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, at the synapses, which results in overstimulation of the nervous system and ultimately death. The mechanism of action is similar to other carbamate and organophosphate insecticides.
Biochemical and Physiological Effects
Methyl (1-phenylpropyl)carbamate has been shown to have low toxicity to humans and animals, with no significant adverse effects reported at normal exposure levels. However, it can cause irritation to the skin and eyes, and inhalation of high concentrations can cause respiratory distress. In addition, it has been shown to have negative effects on non-target organisms such as bees, earthworms, and fish.
实验室实验的优点和局限性
Methyl (1-phenylpropyl)carbamate has several advantages for laboratory experiments, including its low cost, high purity, and wide availability. It is also relatively stable and easy to handle. However, it has limitations in terms of its selectivity and specificity, as it can affect a wide range of organisms and has a non-specific mode of action.
未来方向
There are several future directions for research on methyl (1-phenylpropyl)carbamate, including the development of new formulations and delivery systems that improve its efficacy and reduce its impact on non-target organisms. In addition, there is a need for further studies on its effects on human health and the environment, as well as its potential use in integrated pest management strategies. Finally, there is a need for the development of alternative insecticides that are more selective and less harmful to the environment.
合成方法
Methyl (1-phenylpropyl)carbamate is synthesized by reacting methyl isocyanate with 1-phenylpropylamine in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields the desired product in high purity. The synthesis method is relatively simple and cost-effective, which makes it a popular choice for large-scale production.
科学研究应用
Methyl (1-phenylpropyl)carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests, including aphids, mites, and whiteflies, in various crops such as cotton, rice, and vegetables. In addition, it has been used in public health programs to control mosquito populations that transmit diseases such as malaria and dengue fever.
属性
CAS 编号 |
141178-32-7 |
|---|---|
产品名称 |
Methyl (1-phenylpropyl)carbamate |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl N-(1-phenylpropyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-10(12-11(13)14-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,12,13) |
InChI 键 |
IZQCUJAWSPXOJX-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)OC |
规范 SMILES |
CCC(C1=CC=CC=C1)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



